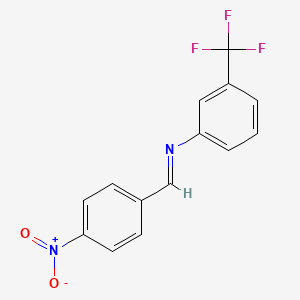

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline

Description

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is a Schiff base compound synthesized via the condensation of 3-(trifluoromethyl)aniline with 4-nitrobenzaldehyde. Schiff bases are characterized by their imine (-C=N-) linkage, which confers unique electronic and structural properties, making them valuable in pharmaceuticals, materials science, and catalysis. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the nitro (-NO₂) group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula |

C14H9F3N2O2 |

|---|---|

Molecular Weight |

294.23 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |

InChI |

InChI=1S/C14H9F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)18-9-10-4-6-13(7-5-10)19(20)21/h1-9H |

InChI Key |

DILJLVRUWKDPBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Catalysts

Water Removal

-

Azeotropic Distillation : Removes water during reflux, pushing the equilibrium toward the imine product.

-

Molecular Sieves : Effective in nonpolar solvents but less efficient than azeotropic methods.

Challenges and Limitations

-

Stereochemical Isomerism : The Schiff base may form E or Z isomers, though the E configuration dominates due to steric and electronic factors.

-

Side Reactions : Over-nitration or decomposition of the trifluoromethyl group under harsh conditions.

-

Purification : Recrystallization from acetonitrile or ethanol is critical to isolate pure product.

Data Summary

Table 2: Representative Yields and Conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of N-(4-aminobenzylidene)-3-(trifluoromethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties

Research indicates that compounds similar to N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline exhibit anti-inflammatory activities. For instance, derivatives of benzylideneaniline have been shown to alleviate inflammation and treat conditions such as arthritis and radiation-induced erythemas through topical administration. These compounds work by inhibiting the development of inflammation and associated symptoms effectively without the side effects commonly seen with steroidal treatments .

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of nitro-substituted anilines, including this compound. A related study demonstrated that derivatives with similar structures showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that modifications in the structure can enhance the efficacy against resistant strains of bacteria .

Material Science

Fluorescent Dyes

this compound has potential applications as a fluorescent dye due to its unique electronic properties. The trifluoromethyl group contributes to the compound's electron-withdrawing characteristics, enhancing its fluorescence properties, making it suitable for applications in sensors and imaging technologies .

Polymeric Materials

The compound can also be utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it valuable for developing advanced materials used in electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the arylidene substituent attached to the imine nitrogen. Key examples include:

Key Observations :

- Electron Effects : The nitro group in the target compound enhances electron-deficient character compared to naphthyl (electron-rich) or piperazinyl (electron-donating) substituents. This may improve stability in oxidative environments .

- Solubility : Piperazinyl analogs exhibit higher aqueous solubility due to protonatable nitrogen, whereas nitro-substituted derivatives are more lipophilic .

Insights :

Crystallographic and Computational Studies

- Crystallinity : Naphthyl-substituted analogs form orthorhombic crystals, whereas nitro derivatives often exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

- Computational Modeling : Density functional theory (DFT) studies suggest the nitro group reduces HOMO-LUMO gaps, enhancing charge-transfer capabilities in photophysical applications .

Biological Activity

N-(4-Nitrobenzylidene)-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules, thereby affecting their function .

Key Mechanisms:

- Redox Reactions : The nitro group can be reduced to an amino group, altering the compound's reactivity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Flow cytometry analyses revealed that the compound can arrest the cell cycle at the G2/M phase, leading to increased rates of apoptosis .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25.72 | Induction of apoptosis |

| MDA-MB-231 | 23-33 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, indicating significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

Case Studies

- In Vitro Studies : A study conducted on MCF-7 cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to tubulin destabilization, which is critical in cancer cell proliferation.

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth compared to control groups. This suggests its potential as a therapeutic agent in oncology .

Q & A

Q. Key factors affecting yield :

- Catalyst choice : ZnFe₂O₄ enhances reaction efficiency by promoting proton transfer and water elimination .

- Temperature : Microwave irradiation (80–100°C) accelerates kinetics compared to conventional reflux (~70°C) .

- Purification : Ethanol recrystallization ensures high purity (>98%) .

Q. Table 1: Synthesis Method Comparison

| Method | Catalyst | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional reflux | ZnFe₂O₄ | 70°C | 2–4 h | 85–90 | 98 |

| Microwave-assisted | ZnFe₂O₄ | 80–100°C | 20–30 min | >90 | 98 |

Basic: What spectroscopic and crystallographic methods are employed to characterize this compound?

Answer:

- Spectroscopy :

- X-ray crystallography :

Advanced: How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this Schiff base?

Answer:

DFT calculations (B3LYP/6-311++G(d,p)) elucidate electronic behavior:

- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity and charge transfer potential .

- Electrostatic potential maps : Highlight electron-deficient nitro and trifluoromethyl groups, guiding nucleophilic attack predictions .

- Hyperpolarizability : First-order β values (~2.5 × 10⁻³⁰ esu) suggest nonlinear optical (NLO) applications .

Q. Methodological steps :

Optimize geometry using Gaussian 02.

Calculate vibrational frequencies to confirm minima.

Analyze frontier molecular orbitals (FMOs) via GaussView .

Advanced: What methodologies are used to analyze the antimicrobial efficacy of this compound against fungal pathogens?

Answer:

Q. Table 2: Antifungal Activity Data

| Fungal Strain | ZOI (mm) at 100 µg/mL | MIC (µg/mL) |

|---|---|---|

| Aspergillus niger | 18 ± 1.2 | 50 |

| Candida albicans | 15 ± 0.8 | 75 |

Advanced: How can researchers address contradictions in crystallographic data obtained from different refinement software?

Answer:

Discrepancies in bond lengths/angles (e.g., C-N variations ±0.02 Å) arise from refinement algorithms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.